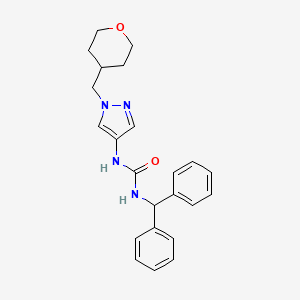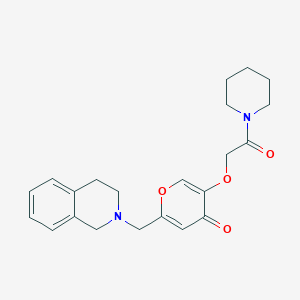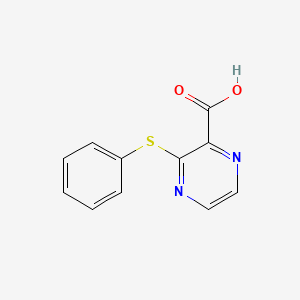
1-benzhydryl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-benzhydryl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea" is a complex molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a pyrazole ring, a common motif in medicinal chemistry for its biological activity, and a tetrahydropyran ring, which is often seen in natural products and pharmaceuticals. The urea moiety is a functional group known for its hydrogen bonding capability, which can affect the molecule's solubility and binding properties.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods, including the thermolysis of hydrazino derivatives. For instance, the thermolysis of 6-(benzylidenehydrazino)uracil derivatives typically leads to the formation of pyrazolo[3,4-d]pyrimidine derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the presence of a pyrazole ring in its structure.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be quite complex, and their conformational isomerism can be studied using techniques such as NMR, X-ray crystallography, and semi-empirical calculations . These methods can provide insights into the preferred conformations of the molecule in both solid-state and solution, which is crucial for understanding its reactivity and interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives can involve interactions with various reagents and can lead to the formation of complexes with metals, as seen in the uranyl complexes of pyrazolone analogues . The urea moiety in the compound could also engage in reactions typical of carbonyl chemistry, such as nucleophilic addition or condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of multiple rings and functional groups can affect its solubility, melting point, and stability. For example, polytopic azoles have been shown to exhibit high chemical and thermal stability, and their crystal structures are characterized by hydrogen bonding interactions . These properties are important for the practical applications of the compound, including its potential use in pharmaceuticals or materials science.
Applications De Recherche Scientifique
Multicomponent Synthesis of Heterocycles
A study by Brahmachari & Banerjee (2014) showcases the use of urea as an organo-catalyst in the facile and one-pot synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This method is noted for its mild reaction conditions, highlighting the versatility of urea derivatives in synthesizing pharmaceutically interesting compounds (Brahmachari & Banerjee, 2014).
Gelation Properties of Low Molecular Weight Hydrogelators
Research by Lloyd & Steed (2011) investigates 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels, emphasizing the impact of anion identity on gel morphology and rheology. This study showcases the potential of urea derivatives in material science, particularly in creating tunable gels with specific physical properties (Lloyd & Steed, 2011).
Structural Analysis of Urea Derivatives
Jeon et al. (2015) focus on the crystal structure of a sulfonylurea herbicide, providing insights into the molecular geometry and hydrogen bonding patterns. Such studies are crucial for understanding the physical properties and reactivity of urea derivatives in various applications, including herbicides (Jeon et al., 2015).
ACAT Inhibition for Cholesterol Management
Tanaka et al. (1998) explore N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylureas as inhibitors of acyl-CoA:cholesterol O-acyltransferase. This research is pivotal in the development of new therapies for managing cholesterol levels, demonstrating the therapeutic potential of urea derivatives (Tanaka et al., 1998).
Potential Anticancer Agents
Gaudreault et al. (1988) synthesize 1-Aryl-3-(2-chloroethyl) ureas with in vitro cytotoxicity against human adenocarcinoma cells. This highlights the role of urea derivatives in anticancer research, offering a foundation for developing novel chemotherapeutic agents (Gaudreault et al., 1988).
Propriétés
IUPAC Name |
1-benzhydryl-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c28-23(25-21-15-24-27(17-21)16-18-11-13-29-14-12-18)26-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,15,17-18,22H,11-14,16H2,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYRJELCZWPLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2527048.png)


![Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2527051.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2527057.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2527060.png)
![N-(4-chlorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2527062.png)
![1-(2-Fluoroethyl)-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2527064.png)
![(2S)-1-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2527065.png)
![N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2527066.png)


![[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B2527069.png)
![(2,6-Difluorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2527071.png)